2,3-Dibromosuccinic acid

Overview

Description

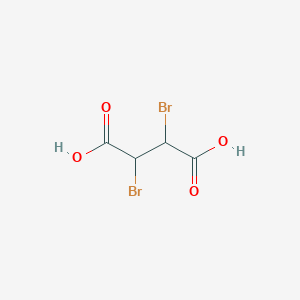

2,3-Dibromosuccinic acid is an organic compound with the molecular formula C4H4Br2O4. It is a derivative of succinic acid, where two hydrogen atoms are replaced by bromine atoms at the 2 and 3 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromosuccinic acid can be synthesized through the bromination of fumaric acid. The process involves mixing fumaric acid with hydrobromic acid and heating the mixture to a temperature range of 30°C to 100°C. Hydrogen peroxide is then added dropwise to facilitate the reaction. After the reaction is complete, the mixture is cooled, and the product is separated .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of bromine and water under pressure. The reaction is carried out at elevated temperatures, typically around 100°C, to ensure complete bromination of fumaric acid .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromosuccinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The compound can be reduced to form succinic acid or other derivatives.

Oxidation Reactions: Oxidation can lead to the formation of different carboxylic acids.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace bromine atoms with hydroxyl groups.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Major Products:

Substitution: Formation of hydroxylated derivatives.

Reduction: Production of succinic acid.

Oxidation: Generation of various carboxylic acids.

Scientific Research Applications

Organic Synthesis

Intermediates in Chemical Reactions

2,3-Dibromosuccinic acid serves as a key intermediate in the synthesis of various organic compounds. It is particularly utilized in the production of:

- 3-Hydroxy-2-thiophenecarboxylic acid derivatives : These derivatives are important for the synthesis of agricultural chemicals and pharmaceuticals, showcasing the compound's versatility in organic synthesis .

- Acetylenedicarboxylic acid : By reacting DBSA with potassium hydroxide in methanol, acetylenedicarboxylic acid can be derived, which is useful as an aqueous bactericide .

Pharmaceutical Applications

Vitamin H Synthesis

One of the primary applications of this compound is as an intermediate in the synthesis of vitamin H (biotin), which plays a crucial role in metabolic processes. The compound's ability to facilitate reactions that lead to the formation of biologically active molecules highlights its importance in pharmaceutical chemistry .

Agricultural Chemistry

Fungicides and Herbicides

DBSA has been explored for its potential use in developing new agricultural chemicals. Its derivatives can act as effective fungicides and herbicides, contributing to crop protection strategies. The synthesis of these derivatives often relies on DBSA as a precursor .

Toxicological Profile

Safety Assessments

Research indicates that this compound exhibits a low hazard profile regarding human health endpoints such as acute toxicity and genotoxicity. In studies involving bacterial mutation and chromosome aberration tests, DBSA demonstrated negative results for genotoxicity, suggesting it is safe for use in various applications .

Data Summary Table

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing various compounds | Key for producing agricultural chemicals and pharmaceuticals |

| Pharmaceutical | Vitamin H (biotin) synthesis | Essential for metabolic processes |

| Agricultural Chemistry | Fungicides and herbicides | Potential for crop protection |

| Toxicology | Low hazard profile | Negative for genotoxicity in multiple tests |

Case Studies

Case Study 1: Synthesis of 3-Hydroxy-2-thiophenecarboxylic Acid

A study demonstrated the utility of DBSA in synthesizing 3-hydroxy-2-thiophenecarboxylic acid derivatives. The process involved several steps where DBSA acted as a critical intermediate, leading to compounds with significant agricultural applications.

Case Study 2: Assessment of Toxicity

In a comprehensive toxicity assessment involving repeated dose studies and mutagenicity testing, DBSA was evaluated at various concentrations. The findings indicated no significant adverse effects at doses up to 1000 mg/kg bw/day, confirming its safety for potential applications .

Mechanism of Action

The mechanism of action of 2,3-dibromosuccinic acid involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These bromine atoms can be easily substituted or eliminated, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

- 2,3-Dibromobutanedioic acid

- Bromosuccinic acid

- 2,3-Dibromopropionic acid

- meso-2,3-Dibromosuccinic acid

Uniqueness: 2,3-Dibromosuccinic acid is unique due to its specific bromination pattern, which imparts distinct reactivity compared to other brominated succinic acids. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in both laboratory and industrial settings .

Biological Activity

2,3-Dibromosuccinic acid (DBSA) is a brominated derivative of succinic acid, recognized for its diverse applications in organic synthesis and potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrO

- Molecular Weight : 275.88 g/mol

- Density : 2.5 g/cm³

- Boiling Point : Approximately 262.4 °C

- Melting Point : Not available

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Dabholkar et al. demonstrated its effectiveness as a potential antifungal and antibacterial agent. The compound acts as a key intermediate in synthesizing various dicarboxylic acid derivatives, which are known for their biological activities .

The proposed mechanism of action for DBSA involves the disruption of microbial cell membranes and interference with metabolic pathways. The bromine substituents in the molecule enhance its reactivity, allowing it to interact with cellular components more effectively than its non-brominated counterparts.

Case Studies and Research Findings

- Antifungal Activity : In vitro studies have shown that DBSA can inhibit the growth of several fungal strains, including Candida albicans. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of traditional antifungal agents, suggesting that DBSA could serve as a novel antifungal treatment .

- Antibacterial Activity : DBSA has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that it possesses broad-spectrum antibacterial properties, with effective concentrations comparable to established antibiotics .

- Toxicity and Safety Profile : While DBSA shows promising biological activity, its toxicity profile is crucial for further development. Preliminary toxicity assessments indicate moderate toxicity in mammalian cell lines, necessitating further investigation to establish safe dosage levels for therapeutic use .

Applications in Organic Synthesis

This compound is not only valued for its biological activity but also as an intermediate in organic synthesis. It is utilized in producing various pharmaceuticals and agrochemicals, highlighting its versatility in industrial applications .

Summary Table of Biological Activities

| Biological Activity | Target Organisms | Observations |

|---|---|---|

| Antimicrobial | Candida albicans | Effective at low MIC values |

| Escherichia coli | Broad-spectrum antibacterial properties | |

| Staphylococcus aureus | Comparable efficacy to traditional antibiotics | |

| Toxicity | Mammalian cell lines | Moderate toxicity; further studies needed |

Q & A

Basic Research Questions

Q. What are the stereochemical outcomes of bromine addition to maleic and fumaric acids in synthesizing 2,3-dibromosuccinic acid?

The stereochemistry of bromine addition depends on the geometry of the starting alkene. Maleic acid (cis) reacts with bromine to yield (±)-2,3-dibromosuccinic acid (racemic mixture), while fumaric acid (trans) produces the meso-isomer due to anti-addition across the double bond . This difference arises from the planar transition state in electrophilic bromination, where steric and electronic factors dictate the stereochemical pathway .

Q. How can this compound be purified after synthesis?

Post-synthesis purification typically involves recrystallization. For example, the compound forms colorless crystals when dissolved in hot water and cooled slowly. Sublimation at 274°C can further enhance purity, as noted in its thermal properties .

Q. What analytical methods confirm the identity and purity of this compound?

Key methods include:

- Melting point analysis : Pure meso-2,3-dibromosuccinic acid sublimes at 288–290°C .

- NMR spectroscopy : Distinct splitting patterns differentiate meso and racemic forms.

- X-ray crystallography : Resolves stereochemical ambiguity by revealing molecular geometry .

Advanced Research Questions

Q. What mechanistic insights explain the elimination of HBr from this compound to form bromomaleic acid?

Under basic conditions (e.g., with vanadium(IV) oxide), meso-2,3-dibromosuccinic acid undergoes dehydrohalogenation. The reaction proceeds via a concerted E2 mechanism, where steric hindrance between bromine atoms and base alignment dictates the formation of 2-bromomaleic acid over fumaric derivatives . Experimental protocols involve heating the acid with VO₂ in water at 90°C, followed by slow evaporation to isolate crystals .

Q. How does this compound function as an intermediate in synthesizing biotin and detoxification agents?

- Biotin synthesis : The compound serves as a precursor for diaminosuccinic acid derivatives via nucleophilic substitution. These derivatives are critical for constructing biotin’s thiophane ring .

- Detoxification agents : It is a key intermediate in synthesizing dimercaptosuccinic acid (DMSA), a heavy-metal chelator. The bromine atoms are replaced by thiol groups under controlled reduction conditions .

Q. What are the challenges in resolving racemic this compound into enantiopure forms?

Enantiomeric resolution is complicated by the compound’s high symmetry (meso form) and low solubility. Strategies include:

Properties

IUPAC Name |

2,3-dibromobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWGRXKOBIVTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)Br)(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862120 | |

| Record name | 2,3-Dibromosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystals. | |

| Record name | 2,3-Dibromosuccinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10348 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

526-78-3, 608-36-6 | |

| Record name | 2,3-Dibromosuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC100886 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dibromosuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2,3-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dibromosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.